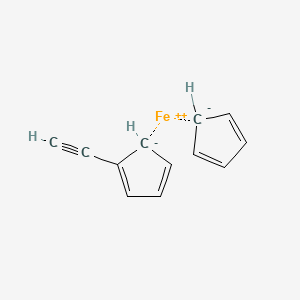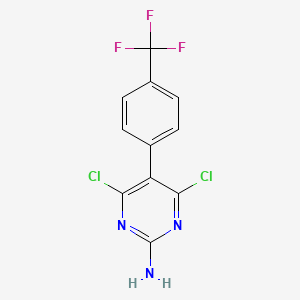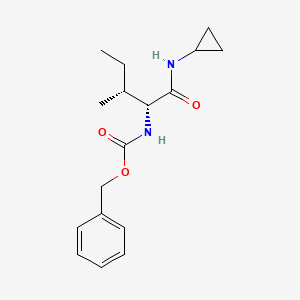![molecular formula C17H12ClN3O2 B13091852 6-((3-Chlorophenyl)amino)-[2,3'-bipyridine]-5-carboxylic acid](/img/structure/B13091852.png)
6-((3-Chlorophenyl)amino)-[2,3'-bipyridine]-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-((3-Chlorophenyl)amino)-[2,3’-bipyridine]-5-carboxylic acid is a complex organic compound that features a bipyridine core with a carboxylic acid functional group and a chlorophenylamino substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-((3-Chlorophenyl)amino)-[2,3’-bipyridine]-5-carboxylic acid typically involves multi-step organic reactions
Formation of the Bipyridine Core: The bipyridine core can be synthesized through a coupling reaction of pyridine derivatives. For example, a Suzuki-Miyaura cross-coupling reaction between 2-bromopyridine and 3-bromopyridine using a palladium catalyst can form the bipyridine structure.
Introduction of the Chlorophenylamino Group: The chlorophenylamino group can be introduced via a nucleophilic aromatic substitution reaction. This involves reacting 3-chloroaniline with the bipyridine core under basic conditions.
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, such as the reaction of the bipyridine derivative with carbon dioxide in the presence of a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the coupling and substitution reactions, as well as advanced purification techniques like recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
6-((3-Chlorophenyl)amino)-[2,3’-bipyridine]-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a nitro derivative, while reduction could produce an amine derivative.
Aplicaciones Científicas De Investigación
6-((3-Chlorophenyl)amino)-[2,3’-bipyridine]-5-carboxylic acid has several applications in scientific research:
Chemistry: It can be used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: The compound may be explored for its potential as a bioactive molecule, possibly exhibiting antimicrobial or anticancer properties.
Medicine: Research may investigate its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: The compound could be used in the development of new materials, such as organic semiconductors or catalysts.
Mecanismo De Acción
The mechanism of action of 6-((3-Chlorophenyl)amino)-[2,3’-bipyridine]-5-carboxylic acid depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The bipyridine core can coordinate with metal ions, affecting their redox properties and catalytic activity.
Comparación Con Compuestos Similares
Similar Compounds
2,2’-Bipyridine: A simpler bipyridine derivative without the chlorophenylamino and carboxylic acid groups.
4,4’-Bipyridine: Another bipyridine derivative with different substitution patterns.
3-Chloroaniline: A simpler compound with the chlorophenylamino group but without the bipyridine core.
Uniqueness
6-((3-Chlorophenyl)amino)-[2,3’-bipyridine]-5-carboxylic acid is unique due to its combination of functional groups, which allows for diverse chemical reactivity and potential applications. The presence of both the bipyridine core and the chlorophenylamino group provides a versatile platform for further functionalization and exploration in various fields.
Propiedades
Fórmula molecular |
C17H12ClN3O2 |
|---|---|
Peso molecular |
325.7 g/mol |
Nombre IUPAC |
2-(3-chloroanilino)-6-pyridin-3-ylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C17H12ClN3O2/c18-12-4-1-5-13(9-12)20-16-14(17(22)23)6-7-15(21-16)11-3-2-8-19-10-11/h1-10H,(H,20,21)(H,22,23) |
Clave InChI |
ACVYLTZYUQCTSA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)Cl)NC2=C(C=CC(=N2)C3=CN=CC=C3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(2-(Dimethylamino)ethyl)-2H-benzo[f]isoindole-4,9-dione](/img/structure/B13091789.png)



![2-(3',4'-Difluoro-[1,1'-biphenyl]-2-YL)ethanamine](/img/structure/B13091801.png)
![5-Cyclopentyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13091804.png)
![tert-Butyl 5-formyl-3,3a,6,6a-tetrahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B13091809.png)


![N-phenyl[1,2,5]thiadiazolo[3,4-d]pyrimidin-7-amine](/img/structure/B13091827.png)


